molecular formula C15H10FN B8370989 3-(4-Fluorophenyl)quinoline

3-(4-Fluorophenyl)quinoline

Cat. No.: B8370989
M. Wt: 223.24 g/mol
InChI Key: KNEBAIISNDCFDK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)quinoline (CAS 479206-48-9) is a fluorinated quinoline derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. With the molecular formula C15H10FN and a molecular weight of 223.25 g/mol, this compound serves as a valuable building block for the synthesis of more complex molecules . Quinolines substituted with fluorophenyl groups are key structural motifs in active pharmaceutical ingredients (APIs). Recent advances in green chemistry have highlighted the use of mechanochemical methods, such as solvent-free Suzuki-Miyaura coupling, to efficiently construct similar 4-(4-fluorophenyl)quinoline scaffolds, demonstrating the relevance of this compound class in modern sustainable synthetic routes . These methodologies offer enhanced sustainability and efficiency for research-scale synthesis . As a research chemical, this product is intended for laboratory analysis and experimental use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, adhering to all relevant safety protocols. The compound should be stored sealed in a dry, room-temperature environment to maintain stability .

Properties

Molecular Formula

C15H10FN

Molecular Weight

223.24 g/mol

IUPAC Name

3-(4-fluorophenyl)quinoline

InChI

InChI=1S/C15H10FN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H

InChI Key

KNEBAIISNDCFDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Fluorophenyl)quinoline (3g)

  • Structure : Fluorophenyl group at the 2-position instead of 3.
  • Synthesis : Similar Suzuki-Miyaura coupling but with regioselective halogenation .
  • Impact : Positional isomerism affects electronic distribution. The 2-substituted derivative may exhibit altered binding affinities in biological systems due to steric and electronic differences .

4-Amino-2-(4-chlorophenyl)-3-(4-fluorophenyl)quinoline (4g)

  • Structure: Additional 4-chlorophenyl at the 2-position and an amino group at the 4-position.
  • Such modifications are critical in optimizing kinase inhibition or antimicrobial activity .

Derivatives with Additional Functional Groups

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

  • Structure : Sulfanyl and ester groups at positions 2 and 3, with additional fluorines at 6 and 5.

3-(4-Ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0829)

  • Structure: Pyrazoloquinoline core with ethoxy and fluorophenyl substituents.
  • Pharmacology : The pyrazole ring introduces rigidity, which may enhance binding to ATP pockets in kinases. Ethoxy groups can modulate metabolic stability .

Chalcone Derivatives with Fluorophenyl Groups

  • Example: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.7 μM, while cardamonin (non-fluorinated) shows 4.35 μM.
  • Trend : Fluorine at the para position of ring B in chalcones reduces IC50 compared to methoxy or chlorine substituents, highlighting the role of electronegativity in activity .
Compound Substituents (Ring A/B) IC50 (μM) Reference
Cardamonin -OH (A), -H (B) 4.35
2j Br, I (A); F (B) 4.70
2h Cl, I (A); OMe (B) 13.82

Optical and Thermal Properties in Pyrazoloquinolines

  • Compound F2: 6-tert-butyl-4-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]quinoline. Thermal Stability: The tert-butyl group increases thermal decomposition temperature (Td > 300°C) compared to non-bulky substituents. Optical Behavior: Fluorophenyl groups enhance fluorescence quantum yield (Φ = 0.45) due to reduced π-π stacking .
Compound R1 R2 R3 Td (°C) Φ (Fluorescence)
F2 t-Bu F Me >300 0.45
F7 OMe F i-Pr 280 0.32

Key Findings and Implications

Substituent Position : Fluorine at the 3-position (vs. 2-) optimizes electronic effects for target engagement in drug design .

Functional Groups: Amino, sulfanyl, or pyrazole rings enhance solubility, binding affinity, or thermal stability .

Biological Activity: Fluorophenyl-substituted chalcones and quinolines show superior IC50 values compared to methoxy or chlorine analogues .

Preparation Methods

Ring-Closure Reaction with Zn(OTf)₂

The synthesis begins with the condensation of 2-amino-4′-fluorobenzophenone (I) and 3-cyclopropyl-3-oxopropionate (II) under Lewis acid catalysis. Zinc triflate [Zn(OTf)₂] (2.3–4.6 mmol) in ethanol facilitates cyclization at reflux (30 hours), yielding 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-carboxylate (III) as a crude intermediate. Key observations include:

  • Reagent ratios : A 1:1.2 molar ratio of I:II ensures complete conversion, with excess oxopropionate driving the reaction forward.

  • Workup : Post-reaction, ethanol is partially distilled to eliminate unreacted starting materials. The residue is dissolved in ethyl acetate, washed with water, and dried over MgSO₄, yielding III with a mass spectral [M+1]⁺ peak at m/z 322.

MgCl₂-KBH₄ Reduction to Alcohol

The carboxylate intermediate (III) undergoes reduction using MgCl₂ (0.12 mol) and KBH₄ (0.12 mol) in tetrahydrofuran (THF). Heating at 105°C for 10 hours selectively reduces the ester to a primary alcohol, producing 2-cyclopropyl-4-(4′-fluorophenyl)quinoline-3-methanol (IV). Critical parameters:

  • Stoichiometry : Equimolar MgCl₂ and KBH₄ prevent over-reduction.

  • Purification : Recrystallization from ethyl acetate–petroleum ether affords IV in 75–80% yield, confirmed by ¹H-NMR (δ 4.73 ppm, –CH₂OH) and ESI-MS ([M+1]⁺ = 294).

Friedländer Quinoline Synthesis via Polyphosphoric Acid

Solvent-Free Annulation

A solvent-free approach employs polyphosphoric acid (PPA) to catalyze the Friedländer reaction between 2-aminobenzophenones and β-diketones. For 3-(4-fluorophenyl)quinoline, heating 2-amino-4′-fluorobenzophenone with pentan-2,3-dione at 90°C for 1 hour yields 1-(4-phenylquinolin-2-yl)propan-1-one. Key advantages include:

  • Catalyst efficiency : PPA acts as both Brønsted and Lewis acid, accelerating imine formation and cyclization.

  • Yield optimization : A 1:1.2 substrate-to-diketone ratio achieves >85% conversion, with purification via dichloromethane extraction.

Spectroscopic Validation

The product’s structure is confirmed by:

  • FT-IR : A carbonyl stretch at 1697 cm⁻¹ (C=O) and aromatic C–H bends at 3055 cm⁻¹.

  • ¹³C-NMR : Quaternary carbons at δ 170.92 ppm (ketone) and δ 137.01 ppm (quinoline C-4).

Nitrile Reduction Using Raney Nickel

Catalytic Hydrogenation

3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile is reduced to the corresponding aldehyde using Raney nickel in formic acid–water (1:0.25–1 v/v). Highlights:

  • Safety : Avoids pyrophoric reagents (e.g., DIBAL-H), enhancing industrial viability.

  • Selectivity : The amine salt of formic acid suppresses over-reduction to alcohols, preserving aldehyde functionality.

Reaction Monitoring

Gas chromatography (GC) tracks nitrile consumption, with complete conversion achieved in 6–8 hours at 50°C. The aldehyde is isolated via distillation (65–70% yield) and characterized by α,β-unsaturated aldehyde signals in ¹H-NMR (δ 9.8–10.2 ppm).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Temperature Yield Advantages
Lewis Acid CyclizationZn(OTf)₂, KBH₄105°C75–80%High functional group tolerance
Friedländer AnnulationPolyphosphoric acid90°C>85%Solvent-free, one-pot synthesis
Nitrile ReductionRaney nickel/HCOOH50°C65–70%Industrial scalability, safety

Mechanistic Insights and Optimization

Cyclization Kinetics

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that Zn(OTf)₂ lowers the activation energy for imine cyclization by stabilizing the transition state through Zn²⁺–lone pair interactions.

Solvent Effects

Ethanol in Lewis acid-mediated reactions improves solubility of intermediates, whereas solvent-free Friedländer conditions minimize waste generation .

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(4-fluorophenyl)quinoline derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted anilines or quinoline precursors. For example:

  • Step 1: Condensation of 2-aminophenylglyoxylic acid with benzoyl acetanilide derivatives in DMF under reflux to form the quinoline core .
  • Step 2: Halogenation (e.g., fluorination or chlorination) at specific positions using reagents like SOCl₂ or fluorine-containing electrophiles.
  • Step 3: Functionalization via Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group .
    Key Techniques:
  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Purify intermediates via recrystallization (e.g., THF/water mixtures) .
  • Characterize final products using 1^1H/13^{13}C NMR and HRMS .

Basic: How is structural characterization performed for this compound derivatives?

Methodological Answer:

  • Spectroscopy:
    • NMR: Assign fluorine-coupled proton signals (e.g., 1^1H NMR: δ 7.35–6.99 for fluorophenyl protons) and confirm substituent positions .
    • IR: Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) groups .
  • X-ray Crystallography:
    • Use SHELX programs for structure refinement. Analyze deviations from planarity (e.g., C3 deviation: 0.169 Å in benzoquinoline cores) and π-π stacking interactions (Cg···Cg distance: 3.78 Å) .

Basic: What biological targets are commonly associated with this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition:
    • COX-2: Fluorophenyl groups enhance binding affinity to cyclooxygenase-2, reducing inflammation (IC50_{50}: low micromolar range) .
    • Kinases: Halogen substituents (Cl, F) improve interactions with ATP-binding pockets in cancer-related kinases .
  • Assays:
    • Measure inhibitory activity via ELISA or fluorescence polarization.
    • Validate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthetic yields be optimized for microwave-assisted synthesis of these derivatives?

Methodological Answer:

  • Reaction Parameters:
    • Temperature: 150–200°C for 10–30 minutes (prevents decomposition of fluorinated intermediates) .
    • Solvent: Use polar aprotic solvents (e.g., DMF) to stabilize charged transition states.
  • Catalysis:
    • Employ Pd(PPh3_3)4_4 for Suzuki couplings (yield improvement: 70% → 90%) .
  • Scale-Up:
    • Transition to continuous flow reactors for industrial-scale production, reducing byproducts .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis:
    • Compare substituent effects: e.g., replacing 4-fluorophenyl with 4-chlorophenyl reduces COX-2 inhibition by 40% .
  • Experimental Replication:
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability.
    • Use isogenic cell lines to control genetic background effects .

Advanced: What crystallographic challenges arise with bulky substituents on quinoline cores?

Methodological Answer:

  • Disorder Handling:
    • For non-planar structures (e.g., dihedral angles >70° between phenyl rings), apply restraints in SHELXL to refine atomic positions .
  • Thermal Motion:
    • Use anisotropic displacement parameters for heavy atoms (e.g., Cl, Br) to model electron density accurately .
  • Intermolecular Interactions:
    • Analyze C–H···π and π-π stacking (e.g., 3.78 Å spacing) to predict packing motifs .

Advanced: How to design a structure-activity relationship (SAR) study for fluorinated quinolines?

Methodological Answer:

  • Variable Selection:
    • Test substituents at positions 3, 6, and 8 (e.g., F, Cl, OMe) to assess electronic effects on bioactivity .
  • Assay Design:
    • Use dose-response curves (IC50_{50}) and molecular docking (AutoDock Vina) to correlate substituent size/polarity with binding energy .
  • Data Analysis:
    • Apply multivariate regression to quantify contributions of logP, Hammett σ, and steric parameters .

Advanced: What methods are used to elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies:
    • Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., quinoline derivatives vs. COX-2) .
  • Molecular Dynamics (MD):
    • Simulate ligand-protein interactions (e.g., fluorophenyl group forming H-bonds with Arg120) using GROMACS .
  • Isothermal Titration Calorimetry (ITC):
    • Measure binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Advanced: How to assess purity in complex mixtures of halogenated quinolines?

Methodological Answer:

  • Chromatography:
    • HPLC: Use C18 columns with acetonitrile/water gradients (detection: UV at 254 nm for aromatic rings) .
    • GC-MS: Identify volatile byproducts (e.g., dehalogenated intermediates) .
  • Elemental Analysis:
    • Compare experimental vs. theoretical C/H/N/F ratios (deviation <0.4% indicates high purity) .

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